
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate, also known as DMMPB, is a chemical compound commonly used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 208.27 g/mol. DMMPB is typically synthesized from the reaction of 4-methylpiperazine and dimethyl succinate. DMMPB is used in a variety of research applications, including biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments. In
Scientific Research Applications
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 1,2,3,4-tetrahydro-1-methyl-2-piperazin-6-yl-3-methyl-3-butanedioate. Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is also used in biochemical and physiological studies, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has also been used in studies of the effects of drugs on the central nervous system.
Mechanism of Action
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Acetylcholinesterase breaks down acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerve cells. When Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, resulting in higher levels of the neurotransmitter in the brain. This can lead to a variety of effects, depending on the concentration of Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate and the type of neurotransmitter involved.
Biochemical and Physiological Effects
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to have a variety of biochemical and physiological effects. In studies of the effects of drugs on the central nervous system, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been shown to increase the production of endorphins, which are natural painkillers. Additionally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to increase the activity of certain enzymes, such as adenosine triphosphatase and creatine kinase.
Advantages and Limitations for Lab Experiments
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is relatively expensive, and the yield of the synthesis reaction is often low.
Future Directions
There are several potential future directions for Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate could be used to study the effects of drugs on the central nervous system, as it has been shown to increase the activity of certain neurotransmitters. Finally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate could be used to study the effects of drugs on the cardiovascular system, as it has been shown to increase the activity of certain enzymes.
Synthesis Methods
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is synthesized by the reaction of 4-methylpiperazine and dimethyl succinate in an organic solvent such as acetonitrile or dichloromethane. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at a temperature of 40-50°C for several hours, and the resulting product is a white to off-white solid. The reaction can also be conducted at room temperature, but the yield is usually lower and the reaction time is longer.
properties
IUPAC Name |
dimethyl 2-(4-methylpiperazin-1-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-12-4-6-13(7-5-12)9(11(15)17-3)8-10(14)16-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNPVDNQHUGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

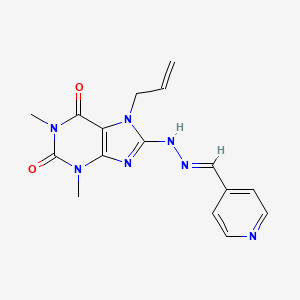

![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)
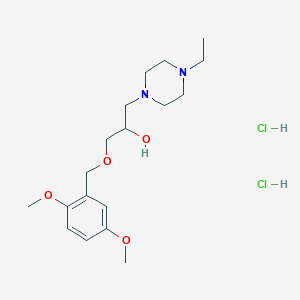
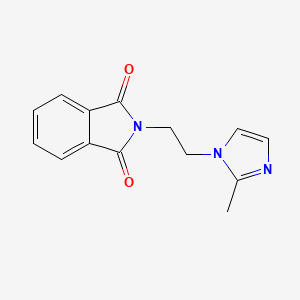
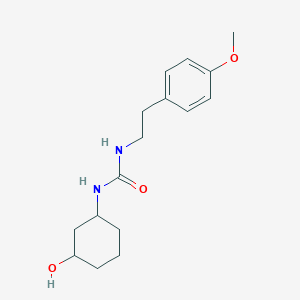
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932469.png)
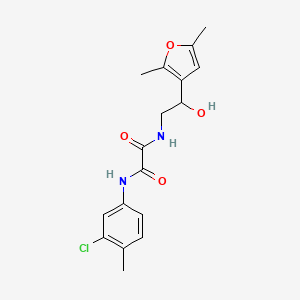



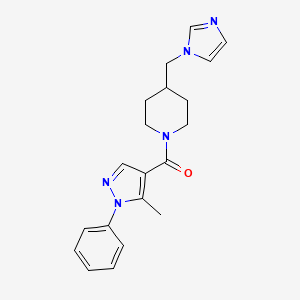
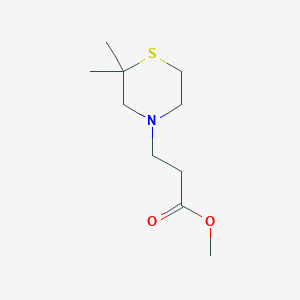
![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)